N-Succinyl phenylglycine

Catalog No.
S11152228
CAS No.
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinyl phenylglycine

Product Name

N-Succinyl phenylglycine

IUPAC Name

4-[[(R)-carboxy(phenyl)methyl]amino]-4-oxobutanoic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-9(6-7-10(15)16)13-11(12(17)18)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,13,14)(H,15,16)(H,17,18)/t11-/m1/s1

InChI Key

GQFHIYFXQQEWME-LLVKDONJSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC(=O)O

N-Succinyl phenylglycine is an organic compound classified as an N-acyl-alpha amino acid, with the chemical formula C12H13NO5C_{12}H_{13}NO_5. This compound features a phenyl group attached to the amino acid backbone, specifically a succinyl group at the nitrogen atom of phenylglycine. The structure can be represented by the IUPAC name 3-{[(R)-carboxy(phenyl)methyl]carbamoyl}propanoic acid, indicating its complex functional groups which include both carboxylic and amide functionalities .

, primarily as a substrate for enzymatic processes. One significant reaction involves its role as a substrate for N-succinylamino acid racemase, which catalyzes the racemization of N-succinyl phenylglycine and other N-succinyl amino acids. This enzyme facilitates the interconversion between different enantiomers of amino acids, showcasing its importance in metabolic pathways . Additionally, it can undergo dehydration reactions to yield products like o-succinylbenzoate, which are critical in biosynthetic pathways such as menaquinone biosynthesis .

The biological activity of N-succinyl phenylglycine is primarily linked to its enzymatic interactions. It acts as a substrate for N-succinylamino acid racemase, which is involved in amino acid metabolism. This compound's ability to participate in racemization reactions highlights its potential role in regulating amino acid pools within biological systems . Furthermore, studies suggest that it may exhibit antimicrobial properties, although further research is necessary to fully elucidate these effects.

N-Succinyl phenylglycine can be synthesized through several methods:

  • Direct Acylation: This method involves the acylation of phenylglycine with succinic anhydride or succinoyl chloride under basic conditions.
  • Enzymatic Synthesis: Utilizing enzymes such as N-succinylamino acid racemase to catalyze the formation from simpler substrates.
  • Strecker Synthesis: Although more commonly associated with other compounds, variations of this method can be adapted to yield N-succinyl phenylglycine through the reaction of an appropriate aldehyde with ammonia and a cyanide source, followed by hydrolysis .

N-Succinyl phenylglycine has several applications in biochemistry and pharmaceuticals:

  • Biochemical Research: It serves as a model substrate for studying enzyme kinetics and mechanisms involved in amino acid metabolism.
  • Potential Therapeutics: Due to its biological activities, it may have applications in developing drugs targeting metabolic disorders or infections.
  • Analytical Chemistry: Used as a standard in chromatographic techniques for quantifying similar compounds due to its distinct chemical properties .

Research has shown that N-succinyl phenylglycine interacts with various enzymes beyond its primary racemization activity. It can also influence metabolic pathways involving other N-acyl amino acids. Studies have indicated that it may enhance or inhibit the activity of certain enzymes based on its concentration and structural analogs present in the system . This interaction profile makes it an interesting compound for further pharmacological exploration.

N-Succinyl phenylglycine shares structural similarities with several other compounds, particularly within the class of N-acyl-alpha amino acids. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
N-Acetyl phenylglycineC9H11NO3C_{9}H_{11}NO_{3}Acetate group instead of succinate; used in drug development.
N-Succinyl methionineC12H19NO5C_{12}H_{19}NO_{5}Contains sulfur; plays a role in sulfur metabolism.
N-PhenylglycineC8H9NO2C_{8}H_{9}NO_{2}Lacks the succinyl group; simpler structure used in dye synthesis.
Phenylglyoxylic acidC9H10O3C_{9}H_{10}O_{3}Contains a keto group; used in organic synthesis.

N-Succinyl phenylglycine's unique combination of a succinyl group and a phenyl moiety distinguishes it from these related compounds, particularly regarding its enzymatic interactions and potential applications in metabolic regulation and drug design .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

251.07937252 g/mol

Monoisotopic Mass

251.07937252 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-08

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